

Spectroscopic Characterization of (5-Bromo-2-nitrophenyl)methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Bromo-2-nitrophenyl)methanol

Cat. No.: B1523646

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This technical guide provides a detailed analysis of the spectroscopic data for **(5-Bromo-2-nitrophenyl)methanol** (CAS No. 1241894-37-0). As a crucial intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is paramount for researchers, scientists, and professionals in drug development for quality control and structural confirmation. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, this guide will synthesize foundational spectroscopic principles and data from closely related analogs to present a comprehensive and predictive analysis. We will delve into the expected features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.

Molecular Structure and Expected Spectroscopic Features

(5-Bromo-2-nitrophenyl)methanol possesses a unique substitution pattern on the benzene ring that dictates its spectroscopic behavior. The presence of a hydroxyl group (-OH), a methylene bridge (-CH₂-), a bromine atom (-Br), and a nitro group (-NO₂) provides distinct and predictable signals across different spectroscopic techniques. The ortho-position of the nitro group relative to the methanol moiety introduces significant electronic effects, influencing the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **(5-Bromo-2-nitrophenyl)methanol**, both ^1H and ^{13}C NMR are essential for structural verification.

^1H NMR Spectroscopy: A Proton's Perspective

The ^1H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum is predicted to show signals for the aromatic protons, the methylene protons, and the hydroxyl proton.

Predicted ^1H NMR Data:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-OH	2.0 - 4.0	Broad Singlet	1H	N/A
-CH ₂ -	~4.9	Singlet	2H	N/A
Ar-H3	~8.0	Doublet	1H	~8.5
Ar-H4	~7.7	Doublet of Doublets	1H	~8.5, ~2.0
Ar-H6	~7.9	Doublet	1H	~2.0

Causality Behind Predictions:

- Aromatic Protons (H3, H4, H6):** The strong electron-withdrawing nature of the ortho-nitro group deshields the aromatic protons, shifting them downfield. H3 is expected to be a doublet due to coupling with H4. H4 will appear as a doublet of doublets, coupling to both H3 and H6. H6 will be a doublet due to its coupling with H4.
- Methylene Protons (-CH₂-):** These protons are adjacent to the electron-withdrawing aromatic ring and the oxygen atom, placing them in a deshielded environment. The proximity to the nitro group likely shifts this signal further downfield compared to a standard benzyl alcohol.

- Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on the solvent, concentration, and temperature. It typically appears as a broad singlet and may exchange with deuterium in D₂O. The intermolecular and intramolecular interactions, influenced by the solvent, play a significant role in its chemical shift[1][2][3].

Experimental Protocol for ¹H NMR:

- Sample Preparation: Dissolve 5-10 mg of **(5-Bromo-2-nitrophenyl)methanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts[1][2][3].
- Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
- Acquisition Parameters:
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Processing: Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of chemically non-equivalent carbon atoms and their electronic environment.

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
-CH ₂ -	~61
Ar-C5 (C-Br)	~122
Ar-C4	~132
Ar-C6	~128
Ar-C3	~125
Ar-C1	~140
Ar-C2 (C-NO ₂)	~149

Causality Behind Predictions:

- Aromatic Carbons: The carbon attached to the nitro group (C2) will be the most downfield due to the strong electron-withdrawing and deshielding effect of the nitro group. The carbon bearing the bromine (C5) will be influenced by the halogen's electronegativity and will appear in the mid-aromatic region. The other aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.
- Methylene Carbon (-CH₂-): This carbon is attached to the aromatic ring and the hydroxyl group, leading to a chemical shift in the typical range for benzylic alcohols.

Experimental Protocol for ¹³C NMR:

- Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer equipped for ¹³C detection.
- Acquisition Parameters:
 - Use a standard proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- Use a pulse angle of 45-90 degrees.
- A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, although not strictly required for this molecule if only detection is needed.
- Acquire a larger number of scans (e.g., 1024 or more) compared to ^1H NMR.
- Processing: Process the FID similarly to the ^1H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data:

Functional Group	Predicted Absorption Range (cm^{-1})	Vibration Type
O-H	3500 - 3200 (Broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Aliphatic)	3000 - 2850	Stretching
N=O (Nitro)	1550 - 1500 (Asymmetric)	Stretching
N=O (Nitro)	1360 - 1300 (Symmetric)	Stretching
C=C (Aromatic)	1600 - 1450	Stretching
C-O	1260 - 1000	Stretching
C-Br	700 - 500	Stretching

Causality Behind Predictions:

- O-H Stretch: The hydroxyl group will exhibit a broad absorption band due to hydrogen bonding.
- Nitro Group Stretches: The nitro group will show two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. These are often some of the most intense peaks in the spectrum.
- Aromatic and Aliphatic C-H Stretches: These will appear at their typical frequencies.
- C-O Stretch: The stretching vibration of the C-O single bond in the alcohol will be present in the fingerprint region.
- C-Br Stretch: The carbon-bromine bond will have a characteristic absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR:

- Sample Preparation:
 - KBr Pellet Method: Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press[4][5].
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[5]. This method requires minimal sample preparation.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

- Typically, scan the range from 4000 cm^{-1} to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Value	Interpretation
231/233	Molecular Ion Peak $[\text{M}]^+$ (Characteristic 1:1 isotopic pattern for Bromine)
213/215	$[\text{M} - \text{H}_2\text{O}]^+$
185/187	$[\text{M} - \text{H}_2\text{O} - \text{CO}]^+$ or $[\text{M} - \text{NO}_2]^+$
106	$[\text{C}_7\text{H}_6\text{O}]^+$ (Fragment from loss of Br and NO_2)
77	$[\text{C}_6\text{H}_5]^+$ (Phenyl cation)

Causality Behind Predictions:

- Molecular Ion Peak:** Due to the presence of a bromine atom, the molecular ion will appear as a pair of peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) with nearly equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. This is a key diagnostic feature.
- Fragmentation Pattern:** Under electron ionization, the molecule is expected to undergo fragmentation. Common fragmentation pathways for benzyl alcohols include the loss of water. The nitro group can also be lost as NO_2 . Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocol for GC-MS (EI):

- Sample Preparation:** Dissolve a small amount of the sample (e.g., 1 mg) in a volatile solvent like dichloromethane or ethyl acetate (1 mL).

- Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector at 250°C.
 - Column: A non-polar capillary column (e.g., HP-5ms).
 - Oven Program: Start at a lower temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the compound.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Ion Trap.
 - Scan Range: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-300).

Data Integration and Structural Elucidation Workflow

The comprehensive characterization of **(5-Bromo-2-nitrophenyl)methanol** relies on the synergistic interpretation of data from NMR, IR, and MS. The following workflow illustrates this process.

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- To cite this document: BenchChem. [Spectroscopic Characterization of (5-Bromo-2-nitrophenyl)methanol: An In-depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1523646#spectroscopic-data-for-5-bromo-2-nitrophenyl-methanol-nmr-ir-ms>]

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